2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of substituents: The chloro, ethoxy, and fluorobenzyl groups can be introduced through nucleophilic substitution reactions, often using reagents like sodium ethoxide, chloroform, and fluorobenzyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
- 2-(3-Chloro-4-ethoxyphenyl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Uniqueness
2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3OS/c1-2-27-20-8-5-15(11-17(20)22)18-12-19-21(24-9-10-26(19)25-18)28-13-14-3-6-16(23)7-4-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVJUMQNGISMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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